
Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The presence of multiple functional groups in this compound suggests its potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate typically involves multi-step organic reactions. The process may start with the chlorination of pyridine, followed by the introduction of the imidazole and dichlorophenyl groups through nucleophilic substitution reactions. The final step often involves the addition of the nitrate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The presence of halogens and other functional groups makes it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, it might exhibit antimicrobial or antifungal properties due to the presence of the imidazole ring, which is known for its biological activity.
Medicine
In medicine, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infections or as enzyme inhibitors.
Industry
Industrially, it could be used in the production of specialty chemicals, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the imidazole ring suggests it could bind to metal ions or active sites in proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-chloropyridine or 3,5-dichloropyridine.
Imidazole derivatives: Compounds such as 1H-imidazole-4-carboxaldehyde.
Phenyl derivatives: Compounds like 2,4-dichlorophenol.
Uniqueness
What sets Pyridine, 5-chloro-2-(((1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)methyl)thio)-, mononitrate apart is the combination of these functional groups in a single molecule, which could confer unique chemical reactivity and biological activity.
Properties
CAS No. |
71821-37-9 |
|---|---|
Molecular Formula |
C17H15Cl3N4O4S |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
5-chloro-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]methylsulfanyl]pyridine;nitric acid |
InChI |
InChI=1S/C17H14Cl3N3OS.HNO3/c18-12-1-3-14(15(20)7-12)16(9-23-6-5-21-10-23)24-11-25-17-4-2-13(19)8-22-17;2-1(3)4/h1-8,10,16H,9,11H2;(H,2,3,4) |
InChI Key |
SVMQSVXGUUUHIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCSC3=NC=C(C=C3)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


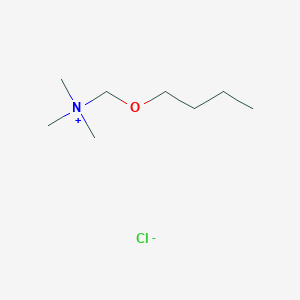

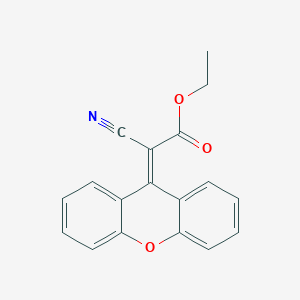

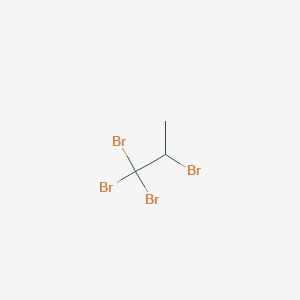
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)
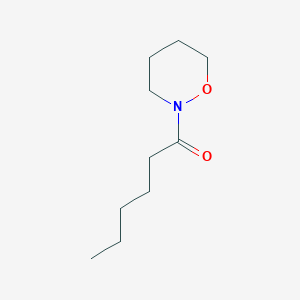
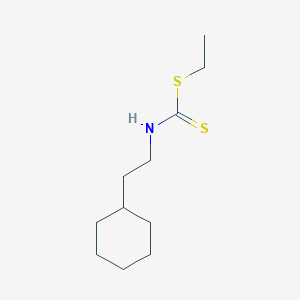
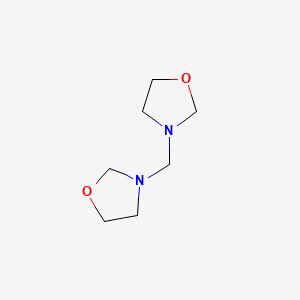



![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)
